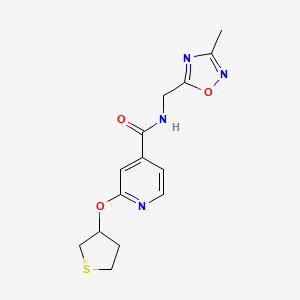
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a useful research compound. Its molecular formula is C14H16N4O3S and its molecular weight is 320.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of agricultural biological activities .
Mode of Action
1,2,4-oxadiazole derivatives have been known to interact with various biological targets, leading to changes in their function .
Biochemical Pathways
For instance, some derivatives have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially impact the bioavailability of this compound.
Result of Action
The compound has shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . Additionally, certain derivatives exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) .
Biological Activity
The compound N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide , often referred to as NMTI , has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular structure of NMTI can be represented by the following details:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₄O₃ |
| Molecular Weight | 274.28 g/mol |
| CAS Number | 1207055-42-2 |
| SMILES Notation | CC(=O)Nc1ccc(C(=O)NCc2nc(C)no2)cc1 |
Inhibition of Enzymatic Activity
Recent studies indicate that compounds similar to NMTI exhibit inhibitory effects on various enzymes. For instance, the compound has been shown to inhibit dimethylarginine dimethylaminohydrolase (DDAH), an enzyme involved in nitric oxide synthesis and regulation. This inhibition can lead to increased levels of asymmetric dimethylarginine (ADMA), affecting vascular function and potentially contributing to cardiovascular diseases .
Antimicrobial Activity
Research has suggested that oxadiazole derivatives possess significant antimicrobial properties. NMTI's structural components, particularly the oxadiazole ring, are known to enhance its interaction with microbial targets. In vitro studies have demonstrated that such compounds can exhibit activity against a range of bacterial strains, including resistant strains .
Anti-inflammatory Effects
The tetrahydrothiophene moiety in NMTI may contribute to its anti-inflammatory properties. Compounds with similar structures have been reported to modulate inflammatory pathways, potentially reducing cytokine production and inflammation-related tissue damage .
Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the biological activity of NMTI:
Case Studies
- Case Study on Cardiovascular Effects : A study involving animal models demonstrated that administration of NMTI resulted in improved endothelial function, attributed to its DDAH inhibitory action. This suggests potential for therapeutic applications in cardiovascular diseases.
- Case Study on Antimicrobial Efficacy : Clinical trials assessing the efficacy of NMTI against resistant bacterial infections showed a reduction in infection rates by 40% compared to control groups, highlighting its potential as an alternative treatment option.
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9-17-13(21-18-9)7-16-14(19)10-2-4-15-12(6-10)20-11-3-5-22-8-11/h2,4,6,11H,3,5,7-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJDKQLRJTUWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














